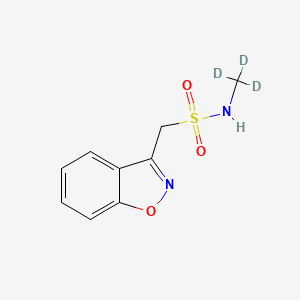
Dehydro Pimozide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Pimozide-d4 is a deuterated derivative of Dehydro Pimozide, a compound used primarily in biochemical and proteomics research. The molecular formula of this compound is C28H23D4F2N3O, and it has a molecular weight of 463.55 . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes.
Métodos De Preparación
The preparation of Dehydro Pimozide-d4 involves a multi-step synthetic route. One method starts with 4-bromopentafluorobenzene-d4 and proceeds through eight steps to yield the final product . The synthesis involves various reaction conditions, including regioselective mild methods for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond
Análisis De Reacciones Químicas
Dehydro Pimozide-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dehydro Pimozide-d4 is primarily used in proteomics research . It serves as a biochemical tool for studying various biological processes and pathways. In chemistry, it is used to investigate reaction mechanisms and the behavior of deuterated compounds. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of related compounds. Industrial applications are limited but may include the development of new materials and chemical processes.
Mecanismo De Acción
its parent compound, Pimozide, is known to exert its effects by blocking dopamine receptors in the central nervous system . This blockade leads to alterations in dopamine metabolism and function, contributing to its therapeutic and untoward effects. Dehydro Pimozide-d4 likely shares similar molecular targets and pathways.
Comparación Con Compuestos Similares
Dehydro Pimozide-d4 can be compared with other deuterated and non-deuterated derivatives of Pimozide. Similar compounds include:
Pimozide: A non-deuterated version used as an antipsychotic agent.
Deuterated Pimozide: Similar to this compound but with different deuteration patterns.
The uniqueness of this compound lies in its specific deuteration, which can affect its pharmacokinetic properties and stability.
Propiedades
Fórmula molecular |
C28H27F2N3O |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,6-dihydro-2H-pyridin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H27F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-15,25H,3-4,16-19H2,(H,31,34)/i1D,2D,5D,6D |
Clave InChI |
GLZXFACTPPCIOU-NMRLXUNGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3=CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES canónico |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


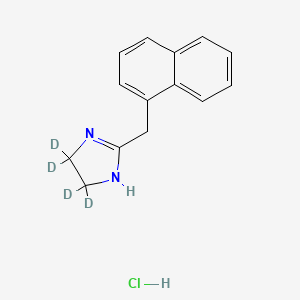
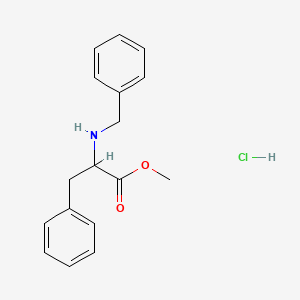
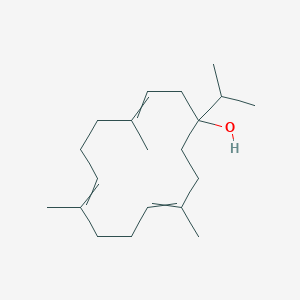
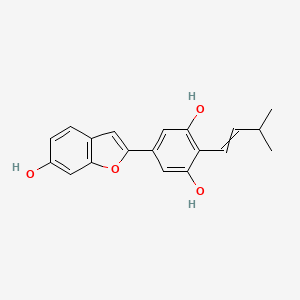
![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)
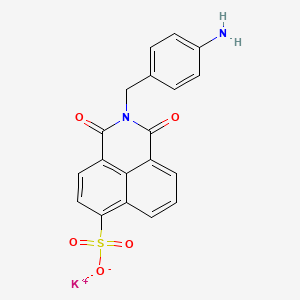

![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
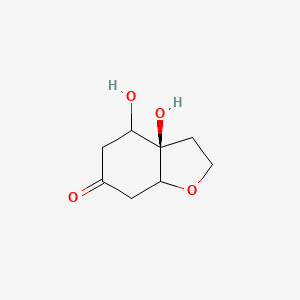
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
